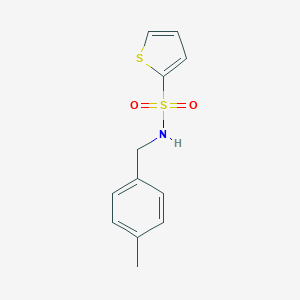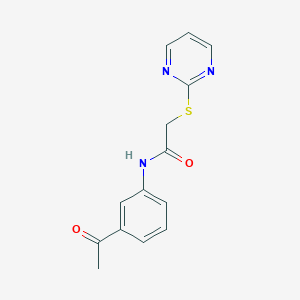![molecular formula C20H15ClF3N3O3S2 B299307 N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B299307.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide, commonly known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. CTB is a sulfonamide derivative that exhibits potent biological activity, making it an attractive candidate for further investigation.
Wirkmechanismus
CTB exerts its biological effects by inhibiting the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. By inhibiting carbonic anhydrase, CTB disrupts the pH balance in cells, leading to cell death in cancer cells and reducing inflammation in other cells.
Biochemical and Physiological Effects:
CTB has been shown to exhibit a range of biochemical and physiological effects, including inhibition of carbonic anhydrase activity, induction of apoptosis in cancer cells, and reduction of inflammation in animal models. Additionally, CTB has been shown to have a low toxicity profile, making it a promising candidate for further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CTB is its potent biological activity, which makes it a valuable tool for investigating various physiological processes. Additionally, the synthesis method for CTB has been optimized to produce high yields of pure CTB, making it a viable option for large-scale production. However, one limitation of CTB is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving CTB. One area of interest is the development of CTB-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further investigation into the mechanism of action of CTB could lead to a better understanding of the role of carbonic anhydrase in various physiological processes. Finally, the synthesis of CTB analogs with improved solubility and potency could lead to the development of even more effective drugs.
Synthesemethoden
The synthesis of CTB involves the reaction between 4-chloro-3-(trifluoromethyl)aniline and 2-oxo-2-(2-thienylmethylene)hydrazinecarbothioamide in the presence of a base. The resulting product is then treated with benzenesulfonyl chloride to yield CTB. This method has been optimized to produce high yields of pure CTB, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
CTB has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, CTB has been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Eigenschaften
Produktname |
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide |
|---|---|
Molekularformel |
C20H15ClF3N3O3S2 |
Molekulargewicht |
501.9 g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C20H15ClF3N3O3S2/c21-18-9-8-14(11-17(18)20(22,23)24)27(32(29,30)16-6-2-1-3-7-16)13-19(28)26-25-12-15-5-4-10-31-15/h1-12H,13H2,(H,26,28)/b25-12+ |
InChI-Schlüssel |
MOKCFCXTZSEWRA-BRJLIKDPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=CS2)C3=CC(=C(C=C3)Cl)C(F)(F)F |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=CS2)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=CS2)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-{[2-chloro(methylsulfonyl)anilino]acetyl}piperazine-1-carboxylate](/img/structure/B299224.png)
![N-(2-chlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B299225.png)
![2-[2-ethoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299226.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299227.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299231.png)


![1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B299238.png)


![N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299247.png)

![1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B299251.png)
![(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B299252.png)